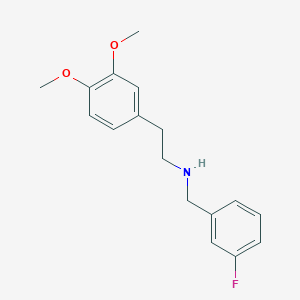

2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTURDCFJINENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366340 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355381-88-3 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination Procedure

-

- 3,4-Dimethoxyphenylacetaldehyde (or 3,4-dimethoxybenzaldehyde followed by side-chain elongation)

- 3-Fluorobenzylamine

-

- Sodium cyanoborohydride (NaBH3CN)

- Sodium triacetoxyborohydride (NaBH(OAc)3)

-

- Methanol

- Ethanol

- Dichloromethane (for workup)

-

- Ambient temperature to slight heating (20–40 °C)

- Stirring for 12–24 hours to ensure complete conversion

-

- Extraction with organic solvents (e.g., dichloromethane)

- Drying over anhydrous sodium sulfate

- Purification by flash chromatography on silica gel using dichloromethane/methanol mixtures (e.g., 95:5)

-

- Moderate to good yields ranging from 60% to 80%, depending on reaction scale and purity of reagents

Alternative Synthetic Routes

- Thioether Oxidation Route:

A precursor such as N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide can be oxidized using sodium periodate (NaIO4) in aqueous media under reflux conditions for 2 hours, followed by extraction and chromatographic purification to yield related amine derivatives. While this route is more complex and less direct, it demonstrates the utility of oxidation in modifying sulfur-containing intermediates to amines or amides.

| Parameter | Details |

|---|---|

| Starting materials | 3,4-Dimethoxyphenylacetaldehyde, 3-fluorobenzylamine |

| Reducing agents | Sodium cyanoborohydride, Sodium triacetoxyborohydride |

| Solvents | Methanol, Ethanol, Dichloromethane |

| Reaction temperature | 20–40 °C |

| Reaction time | 12–24 hours |

| Workup | Extraction with DCM, drying over Na2SO4 |

| Purification | Flash chromatography (Silica gel, DCM/MeOH 95:5) |

| Typical yield (%) | 60–80% |

| Alternative method | Oxidation of thioether precursors with NaIO4 |

| Alternative method conditions | Reflux in water for 2 hours, extraction with DCM |

| Alternative method yield (%) | Approx. 67% |

The choice of reducing agent significantly affects the selectivity and yield of the reductive amination. Sodium triacetoxyborohydride is often preferred for its milder and more selective reduction, minimizing side reactions.

Solvent choice impacts solubility and reaction rate; methanol is commonly used due to its polarity and compatibility with reagents.

Reaction temperature optimization is crucial; elevated temperatures can speed up the reaction but may increase byproduct formation.

The oxidation method involving sodium periodate provides an alternative when thioether intermediates are available, offering a route to structurally related compounds with fluorine substitution.

The preparation of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is efficiently achieved via reductive amination of 3,4-dimethoxyphenylacetaldehyde with 3-fluorobenzylamine using mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method affords good yields under mild conditions with straightforward purification. Alternative oxidation routes from thioether precursors provide complementary synthetic strategies. Optimization of reaction parameters such as reducing agent, solvent, temperature, and purification methods is essential for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables chemists to explore various synthetic pathways and modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

2. Biological Research:

- Studies have indicated that 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine interacts with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests its potential role in modulating mood and cognitive functions, making it a candidate for further investigation in psychiatric disorder treatments .

3. Medicinal Chemistry:

- The compound has been explored for its therapeutic effects, particularly as a precursor in synthesizing pharmaceutical agents. Its structural characteristics suggest it may exhibit agonistic or antagonistic properties at various biological targets, which could lead to new treatments for mood disorders and other neurological conditions .

Industrial Applications

1. Material Development:

- In industrial settings, the compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of materials to enhance their properties or functionalities.

2. Chemical Processes:

- The compound's reactivity makes it suitable for applications in chemical manufacturing where specific reactions are required to produce desired products efficiently. For instance, it can be employed in processes that involve nucleophilic substitutions or reductions.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | Different fluorine position | Potentially similar receptor activity |

| 25I-NBOMe | Iodo substitution instead of fluorine | Potent agonist at serotonin receptors |

| 25B-NBF | Bromine substitution | Investigated for psychoactive effects |

This table illustrates how variations in structure can influence biological activity and potential applications.

Case Studies

In Vitro Studies:

Research has demonstrated that phenethylamines similar to this compound exhibit significant interactions with serotonin receptors. One study highlighted its potential to modulate receptor activity crucial for developing therapeutic agents targeting psychiatric disorders.

Therapeutic Potential:

Further investigations into the pharmacological profile of this compound have suggested that it may possess antidepressant-like effects due to its interaction with serotonin pathways. This positions it as a promising candidate for future drug development aimed at treating mood disorders .

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

- 2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

- 2-(3,4-Dimethoxyphenyl)-N-(3-chlorobenzyl)ethanamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine, a phenethylamine derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This compound features a unique structure that may influence its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.35 g/mol. The compound consists of a phenethylamine backbone with substitutions that enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.35 g/mol |

| LogP | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Its structural features suggest potential binding affinity to serotonin (5-HT) receptors, which are critical in the modulation of neurotransmission.

In Vitro Studies

Research has indicated that phenethylamines similar to this compound exhibit significant interactions with serotonin receptors. A study highlighted the potential for this compound to modulate receptor activity, which is crucial for developing therapeutic agents targeting psychiatric disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | Different fluorine position | Potentially similar receptor activity |

| 25I-NBOMe | Iodo substitution instead of fluorine | Potent agonist at serotonin receptors |

| 25B-NBF | Bromine substitution | Investigated for psychoactive effects |

Q & A

Basic: What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(3-fluorobenzyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation of 2-(3,4-dimethoxyphenyl)ethylamine with a substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) under reflux in anhydrous toluene. Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of amine to aldehyde ensures complete imine formation .

- Solvent Choice: Anhydrous toluene minimizes side reactions and facilitates azeotropic water removal during reflux .

- Workup: Post-reaction, the mixture is evaporated, and the residue is crystallized from ethanol to yield the imine intermediate. Reduction (e.g., NaBH4) may follow to stabilize the final product.

- Optimization: Adjusting reflux time (3–6 hours) and using molecular sieves can improve yields. Monitoring by TLC or NMR ensures reaction completion .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., Shimadzu Prestige 21 spectrometer) confirm structural integrity. Key signals include aromatic protons (δ 6.7–7.1 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

- Melting Point Analysis: Determined via Thiele’s tube with paraffin oil; discrepancies in reported values (e.g., 140–142°C) require purity verification through HPLC (≥98%) .

- Mass Spectrometry: High-resolution MS (e.g., Q-TOF) validates molecular weight (C₁₇H₂₀FNO₂, exact mass 313.15 g/mol) .

Advanced: How can researchers investigate the pharmacological effects of this compound on serotonin receptors?

Methodological Answer:

- In Vivo Models: Zebrafish assays assess behavioral changes (e.g., locomotion, anxiety-like responses) linked to 5-HT2A receptor modulation. Dose-response studies (0.1–10 mg/L) identify EC₅₀ values .

- Receptor Binding Assays: Competitive radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) quantifies affinity (Ki). Structural analogs (e.g., 34H-NBOMe derivatives) guide SAR analysis .

- Neurochemical Profiling: Microdialysis or HPLC-ECD measures serotonin levels in brain tissue post-administration .

Advanced: What computational methods are used to predict the interaction of this compound with targets like ACE2?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina predicts binding poses to ACE2 (PDB: 1R4L). The docking score (-5.51 kcal/mol) suggests moderate affinity .

- MD Simulations: GROMACS or AMBER evaluates stability of ligand-receptor complexes over 100-ns trajectories. Key interactions (e.g., hydrogen bonds with Glu35) are validated .

- Pharmacophore Modeling: Identifies critical functional groups (e.g., fluorobenzyl moiety) for target engagement .

Advanced: How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting melting points .

- Crystallization Conditions: Recrystallize from ethanol vs. ethyl acetate to assess polymorphism. Single-crystal XRD resolves structural ambiguities .

- Standardized Protocols: Replicate experiments using identical equipment (e.g., calibrated melting point apparatus) and report solvent systems .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated byproducts (e.g., fluorobenzyl derivatives) and dispose via licensed hazardous waste facilities .

- Emergency Measures: For spills, neutralize with vermiculite and evacuate the area. Inhalation exposure requires immediate fresh air and medical consultation .

Advanced: Strategies for synthesizing derivatives with modified pharmacological profiles.

Methodological Answer:

- Substituent Variation: Replace the 3-fluorobenzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., trifluoromethoxy) to alter receptor selectivity .

- Coupling Reactions: Use N,N'-carbonyldiimidazole (CDI) to introduce sulfonamide or amide moieties, enhancing metabolic stability .

- SAR Studies: Test analogs in vitro (e.g., cAMP assays for GPCR activity) and correlate substituent effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.